molecular formula C18H22ClN3O2 B6710644 N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide

N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide

Cat. No.: B6710644
M. Wt: 347.8 g/mol
InChI Key: ARSFBCSVGWSZMP-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-12(2)11-22(13(3)14-7-5-6-8-15(14)19)18(24)16-9-10-17(23)21(4)20-16/h5-10,12-13H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFBCSVGWSZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(C)C1=CC=CC=C1Cl)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides and a strong base like sodium hydride.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Inhibition of Enzymes: It may inhibit the activity of certain enzymes involved in key biological processes, leading to altered cellular functions.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

  • Structural Features : The presence of the chlorophenyl group and the specific alkyl substitutions make this compound unique in its class.
  • Biological Activity : Its unique structure contributes to its distinct biological activities and potential therapeutic applications.

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